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Compound of Interest

Compound Name: PF-01247324

Cat. No.: B1679668 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of PF-01247324, a selective and

orally bioavailable blocker of the Nav1.8 voltage-gated sodium channel. It includes detailed

information on its chemical structure, properties, mechanism of action, and key experimental

data, presented for ease of use by the scientific community.

Chemical Structure and Properties
PF-01247324 is a synthetic organic compound with the IUPAC name 6-amino-N-methyl-5-

(2,3,5-trichlorophenyl)pyridine-2-carboxamide.[1] Its chemical structure and key identifying

information are summarized below.

Table 1: Chemical Identity of PF-01247324
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Identifier Value

IUPAC Name
6-amino-N-methyl-5-(2,3,5-

trichlorophenyl)pyridine-2-carboxamide[1]

CAS Number 875051-72-2[1][2][3]

Chemical Formula C₁₃H₁₀Cl₃N₃O[1][2]

Molecular Weight 330.60 g/mol [2][3]

SMILES
O=C(C1=NC(N)=C(C2=CC(Cl)=CC(Cl)=C2Cl)C

=C1)NC[1][3]

InChI

InChI=1S/C13H10Cl3N3O/c1-18-13(20)10-3-2-

7(12(17)19-10)8-4-6(14)5-9(15)11(8)16/h2-

5H,1H3,(H2,17,19)(H,18,20)[1][2]

Table 2: Physicochemical Properties of PF-01247324

Property Value

Appearance Solid powder[1]

Solubility Soluble in DMSO, DMF, and Ethanol.[1][2]

Storage Store at -20°C for long-term stability.[1]

Oral Bioavailability (Rat) 91%[4]

Mechanism of Action and Signaling Pathway
PF-01247324 is a potent and selective blocker of the Nav1.8 voltage-gated sodium channel.[1]

[3][5] Nav1.8 is a tetrodotoxin-resistant (TTX-R) sodium channel predominantly expressed in

the peripheral sensory neurons of the dorsal root ganglion (DRG) and trigeminal ganglion.[6]

This channel plays a critical role in the transmission of pain signals by contributing to the

upstroke of the action potential in nociceptive neurons.[5][6]

By selectively inhibiting Nav1.8, PF-01247324 reduces the excitability of these sensory

neurons, thereby attenuating the propagation of pain signals to the central nervous system.[4]
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[5] This targeted mechanism of action makes it a promising candidate for the treatment of

chronic inflammatory and neuropathic pain.[4][5]
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Figure 1: Simplified signaling pathway of Nav1.8 in pain and the inhibitory action of PF-
01247324.

Biological Activity and Selectivity
PF-01247324 demonstrates high selectivity for the human Nav1.8 channel over other sodium

channel subtypes. This selectivity is crucial for minimizing off-target effects and improving the

therapeutic window. The inhibitory concentrations (IC₅₀) against various sodium channels are

summarized below.

Table 3: In Vitro Potency and Selectivity of PF-01247324
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Channel IC₅₀ (µM)

Human Nav1.8 0.196[4][5][7]

Human DRG TTX-R currents 0.331[4][5][7]

Rat DRG TTX-R currents 0.448[5][7]

Human Nav1.1 13.4[4]

Human Nav1.2 ~10-18[4][5]

Human Nav1.5 ~10[4][5]

Human Nav1.7 ~10-18[4][5]

hERG Potassium Channel 30[2]

Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is adapted from Payne et al., 2015, for determining the potency of PF-01247324
on Nav1.8 channels.[4]
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Experimental Setup

Recording Procedure

Drug Application and Data Acquisition
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Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1679668?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679668?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 2: Workflow for whole-cell patch-clamp electrophysiology to assess PF-01247324
activity.

Methodology:

Cell Preparation: Human embryonic kidney (HEK293) cells stably expressing the human

Nav1.8 channel are cultured under standard conditions.

Electrophysiological Recording: Whole-cell patch-clamp recordings are performed using an

amplifier and data acquisition system. The extracellular solution contains (in mM): 140 NaCl,

3 KCl, 1 MgCl₂, 1 CaCl₂, and 10 HEPES, adjusted to pH 7.3 with NaOH. The intracellular

solution contains (in mM): 130 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.3

with CsOH.

Voltage Protocol: Cells are held at a holding potential equivalent to the half-inactivation

voltage (V½) of the Nav1.8 channel to ensure a consistent proportion of channels are in the

inactivated state. Test pulses are applied to elicit sodium currents.

Drug Application: PF-01247324, dissolved in DMSO and diluted in the extracellular solution,

is perfused onto the cells at increasing concentrations.

Data Analysis: The peak inward sodium current is measured before and after drug

application. The percentage of current inhibition is plotted against the drug concentration,

and the data are fitted with the Hill equation to determine the IC₅₀ value.

In Vivo Efficacy in a Rodent Model of Inflammatory Pain
This protocol is a generalized representation of the carrageenan-induced thermal hyperalgesia

model used to evaluate the analgesic effects of PF-01247324.

Methodology:

Animal Acclimatization: Male Sprague-Dawley rats are acclimatized to the testing

environment.

Baseline Measurement: Baseline paw withdrawal latency to a thermal stimulus is measured.
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Induction of Inflammation: Carrageenan is injected into the plantar surface of one hind paw

to induce localized inflammation and hyperalgesia.

Drug Administration: PF-01247324 is formulated in a vehicle of 0.5% methylcellulose and

0.1% Tween 80 in water and administered via oral gavage at various doses (e.g., 10, 30, 100

mg/kg).[3]

Post-Treatment Measurement: Paw withdrawal latency to the thermal stimulus is measured

at multiple time points after drug administration.

Data Analysis: The change in paw withdrawal latency from baseline is calculated for each

treatment group and compared to the vehicle control group to determine the analgesic effect.

Synthesis Overview
The synthesis of PF-01247324 has been reported in the patent literature.[8] A general synthetic

scheme is outlined below, highlighting the key chemical transformations.

Starting Materials:
Substituted Pyridine and

Trichlorophenylboronic Acid
Suzuki Coupling Biaryl Intermediate Amide Formation PF-01247324

Click to download full resolution via product page

Figure 3: High-level overview of the synthetic strategy for PF-01247324.

The synthesis typically involves a key Suzuki coupling reaction to form the biaryl core, followed

by functional group manipulations, including an amide bond formation, to yield the final product.

Conclusion
PF-01247324 is a valuable research tool for investigating the role of Nav1.8 in pain signaling.

Its high selectivity and oral bioavailability have been demonstrated in preclinical studies,

highlighting its potential as a therapeutic agent for the treatment of chronic pain conditions. The

data and protocols presented in this guide are intended to facilitate further research and

development in this area.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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